molecular formula C7H6INO3 B6253137 (5-iodo-2-nitrophenyl)methanol CAS No. 150022-33-6

(5-iodo-2-nitrophenyl)methanol

Cat. No.: B6253137
CAS No.: 150022-33-6
M. Wt: 279
InChI Key:
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Description

“(5-iodo-2-nitrophenyl)methanol” is an organic compound with the molecular formula C7H6INO3 . It has a molecular weight of 279.032 .


Molecular Structure Analysis

“this compound” contains a total of 18 bonds; 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), 1 hydroxyl group, and 1 primary alcohol .


Physical and Chemical Properties Analysis

“this compound” has a density of 2.0±0.1 g/cm3, a boiling point of 372.7±37.0 °C at 760 mmHg, and a flash point of 179.2±26.5 °C .

Mechanism of Action

Target of Action

Compounds based on a similar (2-nitrophenyl)methanol scaffold have been shown to inhibitPqsD , a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .

Mode of Action

Similar compounds based on the (2-nitrophenyl)methanol scaffold have been found to display a tight-binding mode of action against pqsd . This suggests that (5-iodo-2-nitrophenyl)methanol might interact with its targets in a similar manner, leading to inhibition of the target enzyme’s activity.

Biochemical Pathways

The inhibition of pqsd by similar compounds affects the production of signal molecules inPseudomonas aeruginosa, which are crucial for cell-to-cell communication . This could potentially disrupt the quorum sensing (QS) system, leading to changes in gene expression and affecting bacterial behavior.

Pharmacokinetics

Its physical and chemical properties such as density (20±01 g/cm3), boiling point (3727±370 °C at 760 mmHg), and molecular weight (279032) have been reported . These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of pqsd by similar compounds has been associated with anti-biofilm activity . This suggests that this compound might also exhibit similar effects, potentially disrupting biofilm formation and thereby affecting the survival and virulence of bacteria.

Future Directions

Compounds based on a (2-nitrophenyl)methanol scaffold, such as “(5-iodo-2-nitrophenyl)methanol”, could be promising inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in Pseudomonas aeruginosa . This suggests potential future directions in the design of novel anti-infectives .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5-iodo-2-nitrophenyl)methanol involves the conversion of 5-iodo-2-nitrobenzaldehyde to the corresponding alcohol using a reducing agent.", "Starting Materials": [ "5-iodo-2-nitrobenzaldehyde", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Dissolve 5-iodo-2-nitrobenzaldehyde in methanol", "Add a solution of sodium borohydride in water dropwise to the reaction mixture while stirring", "Heat the reaction mixture at reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Add water to the reaction mixture to quench the excess reducing agent", "Extract the product with a suitable organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain (5-iodo-2-nitrophenyl)methanol as a yellow solid" ] }

CAS No.

150022-33-6

Molecular Formula

C7H6INO3

Molecular Weight

279

Purity

95

Origin of Product

United States

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